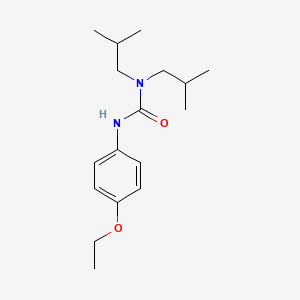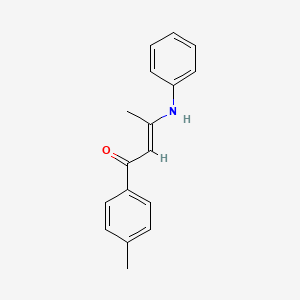
3-anilino-1-(4-methylphenyl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-anilino-1-(4-methylphenyl)-2-buten-1-one, commonly known as chalcone, is a naturally occurring compound found in many plants. It belongs to the class of flavonoids and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of chalcone is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways such as NF-κB, PI3K/Akt, MAPK, and JAK/STAT. It also inhibits the activity of various enzymes such as COX-2, 5-LOX, and α-glucosidase.
Biochemical and Physiological Effects:
Chalcone has been shown to possess various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Chalcone has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. It also protects against neurodegenerative disorders by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Chalcone has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively stable. It can be easily modified to generate analogs with improved pharmacological properties. However, chalcone has some limitations as well. It is poorly soluble in water, which makes it difficult to administer in vivo. It also has low bioavailability and rapid metabolism, which limits its therapeutic potential.
Orientations Futures
Chalcone has great potential for the development of novel therapeutics for various diseases. Future research should focus on improving its pharmacological properties such as solubility, bioavailability, and metabolic stability. The development of chalcone analogs with improved potency and selectivity should also be explored. The use of chalcone as a lead compound for drug discovery should be further investigated. Finally, the therapeutic potential of chalcone in combination with other drugs should be explored to enhance its efficacy and reduce its limitations.
Conclusion:
In conclusion, chalcone is a naturally occurring compound with great potential for the development of novel therapeutics for various diseases. It possesses antioxidant, anti-inflammatory, anti-tumor, and anti-diabetic properties. The synthesis method is relatively simple, and it has several advantages for lab experiments. However, its poor solubility, low bioavailability, and rapid metabolism limit its therapeutic potential. Future research should focus on improving its pharmacological properties, developing chalcone analogs with improved potency and selectivity, and exploring its use in combination with other drugs.
Méthodes De Synthèse
Chalcone can be synthesized by the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as NaOH or KOH. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from ethanol or methanol.
Applications De Recherche Scientifique
Chalcone has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, inflammation, and neurodegenerative disorders. It has been shown to possess antioxidant, anti-inflammatory, anti-tumor, and anti-diabetic properties.
Propriétés
IUPAC Name |
(E)-3-anilino-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-8-10-15(11-9-13)17(19)12-14(2)18-16-6-4-3-5-7-16/h3-12,18H,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOWCVNQLJYDSL-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-anilino-1-(4-methylphenyl)but-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate](/img/structure/B5695933.png)
![N-[2-(4-fluorophenyl)ethyl]-3-phenylacrylamide](/img/structure/B5695940.png)
![methyl 2-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5695943.png)
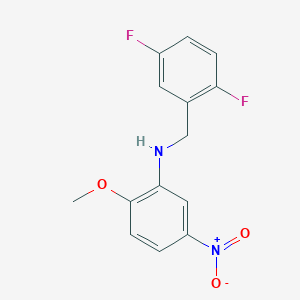
![4-methoxy-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5695971.png)
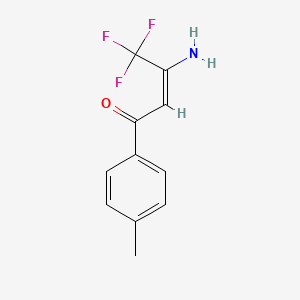
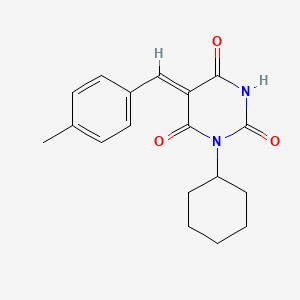
![5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)
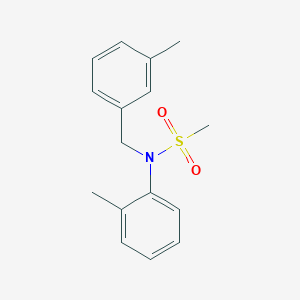
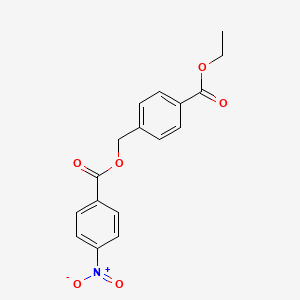
![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)
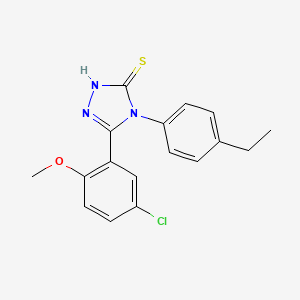
![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)
